molecular formula C12H16O2 B2809092 (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid CAS No. 2248201-68-3

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Cat. No.: B2809092
CAS No.: 2248201-68-3
M. Wt: 192.258
InChI Key: TVAGSCAXJSENSY-SNVBAGLBSA-N
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Description

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structural configuration. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the Friedel-Crafts alkylation of 2,4-dimethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Industrial production often employs advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve the desired product with high precision and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism by which (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid: shares similarities with other aromatic carboxylic acids, such as benzoic acid and its derivatives.

    2,4-Dimethylphenyl isocyanate: is another related compound used as a pharmaceutical intermediate.

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAGSCAXJSENSY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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